REACTION_CXSMILES
|
C([N:14]1[CH2:17][C:16]2([C:21](=[O:22])[N:20]=[CH:19][N:18]2CC2C=CC=CC=2)[CH2:15]1)(C1C=CC=CC=1)C1C=CC=CC=1.[ClH:30]>CO.C(Cl)Cl.C(OCC)C>[ClH:30].[CH2:15]1[C:16]2([C:21](=[O:22])[NH:20][CH2:19][NH:18]2)[CH2:17][NH:14]1 |f:2.3,5.6|
|
Name
|
|
Quantity
|
1.83 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CC2(C1)N(C=NC2=O)CC2=CC=CC=C2
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
methanol methylene chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO.C(Cl)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
After stirring for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent was removed, in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the resultant hydrochloride salt was dissolved in methanol (50 ml)
|
Type
|
ADDITION
|
Details
|
After the addition of 20% Pd(OH)2 on carbon (50% water; 1.1 g)
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
for 22 hours
|
Duration
|
22 h
|
Type
|
FILTRATION
|
Details
|
The reaction was filtered through a 0.45 μM disk
|
Type
|
CONCENTRATION
|
Details
|
concentrated, in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a gummy solid
|
Type
|
CUSTOM
|
Details
|
This material was triturated from methanol
|
Type
|
CUSTOM
|
Details
|
to afford I-3A-50d (450 mg, 47%) as a tan solid
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
Cl.C1NCC12NCNC2=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |